

Pds-MMAE: A Comprehensive Technical Guide to its Chemical Structure and Properties

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Compound of Interest

Compound Name: *Pds-mmae*

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This technical guide provides an in-depth exploration of the chemical structure of **Pds-MMAE**, a conjugate of the potent antimitotic agent Monomethyl Auristatin E (MMAE) and a pyridyl disulfide (Pds)-containing linker. This document details the constituent components, their linkage, and relevant physicochemical and biological data to support research and development in the field of targeted therapeutics, such as antibody-drug conjugates (ADCs) and peptide-drug conjugates (PDCs).

Introduction to Pds-MMAE

Pds-MMAE is a derivative of MMAE designed for targeted drug delivery. MMAE, a synthetic analogue of the natural product dolastatin 10, is an exceptionally potent tubulin inhibitor that cannot be used as a standalone chemotherapeutic agent due to its high systemic toxicity.^{[1][2]} By attaching a linker, such as the Pds linker, to MMAE, the cytotoxic payload can be selectively delivered to target cells, most commonly through conjugation to a monoclonal antibody or a targeting peptide. The Pds linker provides a reactive handle for conjugation to thiol groups on the targeting moiety and incorporates a disulfide bond, which can be cleaved in the reducing environment of the cell to release the active MMAE payload.

Chemical Structure of Pds-MMAE

The chemical entity **Pds-MMAE** is a conjugate formed between the Pds linker and the MMAE payload.

Monomethyl Auristatin E (MMAE)

MMAE is a pentapeptide-like molecule with a complex structure containing several chiral centers.^[3] It is a highly potent antimitotic agent that functions by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.^{[1][3]}

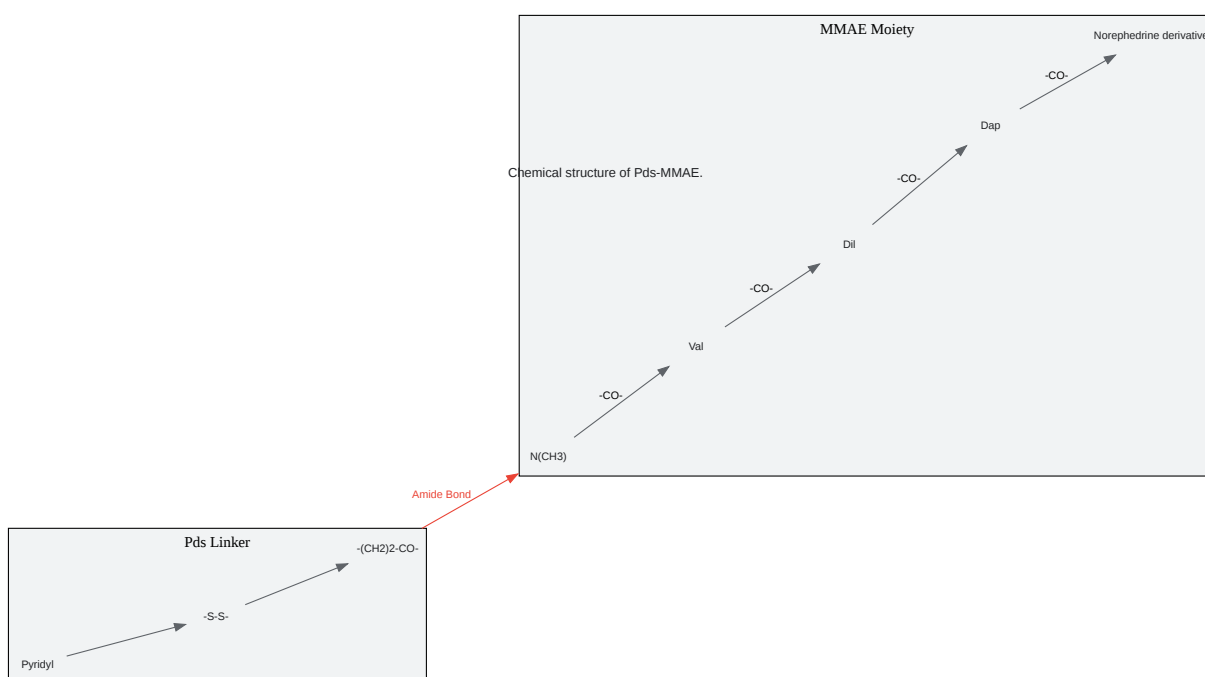
The Pds Linker

The "Pds" in **Pds-MMAE** refers to a linker containing a pyridyl disulfide group. Specifically, it is derived from 3-(pyridin-2-yl)disulfanylpropanoic acid. This type of linker is designed to be stable in the bloodstream but is susceptible to cleavage by reducing agents such as glutathione, which is present in higher concentrations inside cells compared to the extracellular environment. This differential stability allows for the targeted release of the cytotoxic payload within the target cell.

Conjugation of Pds Linker to MMAE

The Pds linker is attached to the MMAE molecule via a stable amide bond. This bond is formed between the carboxylic acid group of the 3-(pyridin-2-yl)disulfanylpropanoic acid linker and the secondary amine of the N-terminal N-methyl-L-valine residue of MMAE. The resulting conjugate, **Pds-MMAE**, has a pyridyl disulfide group available for reaction with a free thiol on a targeting molecule, such as a cysteine residue on an antibody or peptide.

Below is a DOT script representation of the chemical structure of **Pds-MMAE**.



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Caption: A simplified representation of the **Pds-MMAE** structure, highlighting the MMAE payload, the Pds linker, and their amide bond linkage.

Physicochemical and Biological Properties

The conjugation of the Pds linker to MMAE modifies its physicochemical properties.

Quantitative data for **Pds-MMAE** is not extensively available in the public domain; however, the properties of its core components are well-characterized.

Property	MMAE	Pds-MMAE (Predicted/Reported)	Reference(s)
Molecular Formula	C39H67N5O7	C47H74N6O8S2	
Molecular Weight	717.98 g/mol	931.26 g/mol	
Mechanism of Action	Tubulin Polymerization Inhibitor	Tubulin Polymerization Inhibitor (upon release of MMAE)	
IC50 (in vitro)	Sub-nanomolar to low nanomolar range (cell line dependent)	Expected to be less potent than free MMAE until linker cleavage. Specific data not widely available.	

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of **Pds-MMAE** are proprietary to the manufacturers. However, a general methodology based on standard bioconjugation chemistry can be outlined.

General Synthesis of Pds-MMAE

The synthesis of **Pds-MMAE** typically involves the activation of the carboxylic acid of 3-(pyridin-2-yl)disulfanyl)propanoic acid, followed by its reaction with the N-terminal secondary amine of

MMAE.

Materials:

- Monomethyl Auristatin E (MMAE)
- 3-(pyridin-2-yl)disulfanylpropanoic acid
- A peptide coupling agent (e.g., HATU, HBTU)
- An organic base (e.g., DIPEA, TEA)
- Anhydrous organic solvent (e.g., DMF, DMSO)

Procedure:

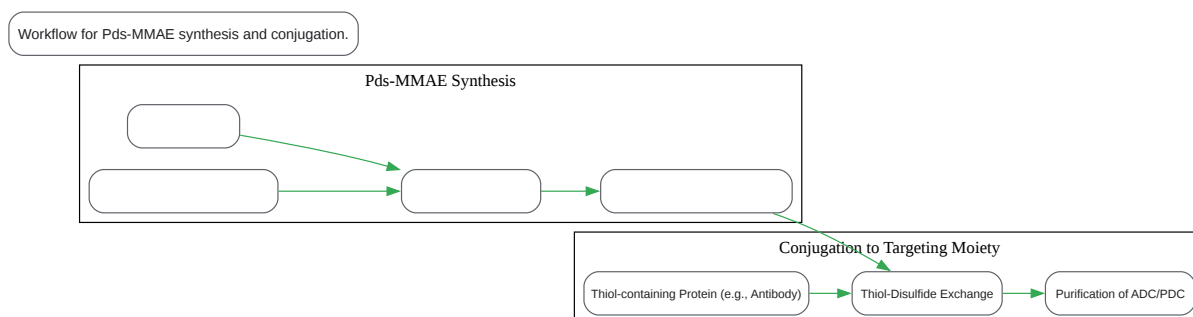
- Dissolve 3-(pyridin-2-yl)disulfanylpropanoic acid in the anhydrous organic solvent.
- Add the peptide coupling agent and the organic base to the solution to activate the carboxylic acid.
- In a separate vessel, dissolve MMAE in the anhydrous organic solvent.
- Slowly add the activated linker solution to the MMAE solution.
- Allow the reaction to proceed at room temperature for several hours to overnight.
- Monitor the reaction progress by a suitable analytical technique (e.g., LC-MS).
- Upon completion, the product can be purified using preparative HPLC.
- The purified **Pds-MMAE** is then lyophilized to obtain a solid product.

Characterization of Pds-MMAE

The identity and purity of the synthesized **Pds-MMAE** should be confirmed using a combination of analytical techniques.

- Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the conjugate and assess its purity.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and the formation of the amide bond between the linker and MMAE.
- High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

The following diagram illustrates a typical experimental workflow for the synthesis and conjugation of **Pds-MMAE** to a targeting protein.



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Caption: A generalized workflow illustrating the synthesis of **Pds-MMAE** and its subsequent conjugation to a targeting protein to form an ADC or PDC.

Conclusion

Pds-MMAE is a key building block in the development of targeted cancer therapies. Its design leverages the high potency of MMAE with a linker system that allows for controlled conjugation

and intracellular release. A thorough understanding of its chemical structure and properties is essential for the rational design and optimization of next-generation ADCs and PDCs. Further research is warranted to fully characterize the biological activity and pharmacokinetic profile of **Pds-MMAE** and its conjugates.

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